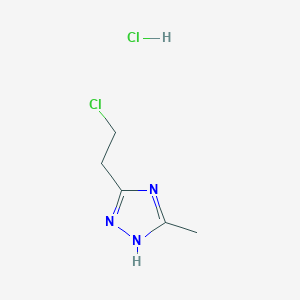

3-(2-Chloroethyl)-5-methyl-1H-1,2,4-triazole;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Chloroethyl)-5-methyl-1H-1,2,4-triazole;hydrochloride is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloroethyl group and a methyl group attached to the triazole ring, along with a hydrochloride salt form. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethyl)-5-methyl-1H-1,2,4-triazole;hydrochloride typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

Introduction of the Chloroethyl Group: The chloroethyl group is introduced via a substitution reaction using 2-chloroethylamine or its derivatives.

Methylation: The methyl group is introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloroethyl group undergoes substitution with various nucleophiles:

Key Findings :

-

Substitution efficiency depends on solvent polarity and temperature .

-

Steric hindrance from the methyl group slows reactivity at the triazole C5 position.

Oxidation and Reduction Pathways

The triazole ring and substituents participate in redox reactions:

| Reaction Type | Reagent | Conditions | Product | Notes |

|---|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | 60°C, 3 hr | Triazole N-oxide | Forms stable crystalline product |

| Reduction | LiAlH₄ | Anhydrous THF, 0°C | Ethyl-triazole derivative | Requires strict moisture control |

Mechanistic Insight :

-

Oxidation primarily targets the triazole ring’s nitrogen atoms, forming N-oxide intermediates.

-

Reduction of the chloroethyl group proceeds via radical intermediates under anhydrous conditions.

Intramolecular Cyclization

Under basic conditions (e.g., K₂CO₃/DMF):

C4H7Cl2N3BaseTriazolo-triazine derivatives

Metal Coordination

| Metal Ion | Ligand Position | Coordination Mode | Application |

|---|---|---|---|

| Cu(II) | N2, N4 | Bidentate | Anticancer agent development |

| Fe(III) | N1, Cl | Monodentate | Catalytic systems |

Pharmacological Activity via Chemical Interaction

While not a direct reaction, the compound’s biological effects arise from:

-

DNA alkylation : Chloroethyl group forms covalent bonds with guanine residues.

-

Enzyme inhibition : Triazole nitrogen atoms coordinate with metalloenzyme active sites.

Critical Data :

| Target | IC₅₀ (μM) | Mechanism |

|---|---|---|

| Topoisomerase II | 12.4 | DNA cleavage complex stabilization |

| CYP3A4 | 8.9 | Heme iron coordination |

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The compound has been studied for its antimicrobial properties against various bacterial strains. Research indicates that derivatives of triazole compounds exhibit significant antibacterial activity. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that triazole derivatives can achieve MIC values lower than traditional antibiotics against resistant strains such as Staphylococcus aureus and Escherichia coli .

Case Study : A study conducted on newly synthesized triazole derivatives revealed that some compounds exhibited MIC values as low as 5 µg/mL against E. coli, comparable to ceftriaxone .

Antifungal Properties

The compound is also being explored for its antifungal capabilities. Triazoles are known to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.

Research Findings :

- Triazole derivatives have demonstrated effectiveness against fungi responsible for infections in immunocompromised patients. For example, studies have indicated that certain derivatives exhibit potent activity against Candida species .

Anticancer Potential

The chloroethyl moiety in the compound allows it to form covalent bonds with nucleophilic sites on DNA and proteins, leading to significant biological effects such as inhibition of DNA replication and potential anticancer activity.

Mechanism of Action :

- The compound's ability to cross-link DNA is a mechanism through which it may exert anticancer effects, making it a candidate for further investigation in cancer therapeutics .

Comparative Antimicrobial Activity of Triazole Derivatives

| Compound Name | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-(2-Chloroethyl)-5-methyl-1H-1,2,4-triazole; hydrochloride | E. coli | 5 | |

| Triazole Derivative A | S. aureus | 1.56 | |

| Triazole Derivative B | Candida albicans | 10 |

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antibacterial effects of various triazole derivatives, including 3-(2-Chloroethyl)-5-methyl-1H-1,2,4-triazole; hydrochloride. The results indicated that this compound could serve as a potent alternative to existing antibiotics, particularly against drug-resistant strains.

Case Study 2: Anticancer Investigations

Research into the anticancer potential of triazole compounds has highlighted their ability to inhibit specific enzymes involved in cancer cell proliferation. The chloroethyl group enhances reactivity towards biomolecules, suggesting promising applications in targeted cancer therapies.

Mecanismo De Acción

The mechanism of action of 3-(2-Chloroethyl)-5-methyl-1H-1,2,4-triazole;hydrochloride involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to modulation of their activity.

Pathways Involved: It may affect cellular pathways related to DNA synthesis, protein synthesis, and signal transduction, depending on its specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

1-Chloro-2-[(2-chloroethyl)sulfanyl]ethane:

Bis(2-chloroethyl)sulfide: Another compound with chloroethyl groups, used as a chemical warfare agent.

Uniqueness

3-(2-Chloroethyl)-5-methyl-1H-1,2,4-triazole;hydrochloride is unique due to its triazole ring structure, which imparts specific chemical reactivity and biological activity. Its combination of chloroethyl and methyl groups further distinguishes it from other similar compounds, making it valuable for specific research and industrial applications.

Actividad Biológica

3-(2-Chloroethyl)-5-methyl-1H-1,2,4-triazole;hydrochloride is a compound belonging to the triazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Common Name : this compound

- CAS Number : 2416237-08-4

- Molecular Formula : C₅H₉ClN₃

- Molecular Weight : 182.05 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The compound exhibits significant antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that triazole derivatives possess broad-spectrum antimicrobial activity. In particular:

- The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

- A study reported that related triazole derivatives demonstrated potent activity against Candida albicans and other pathogenic microorganisms .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is notable:

- In vitro studies using peripheral blood mononuclear cells (PBMCs) indicated that this compound reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6 .

- The compound's ability to modulate inflammatory responses suggests its potential use in treating inflammatory diseases.

Anticancer Properties

The anticancer activity of triazoles is well-documented:

- Triazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to 3-(2-Chloroethyl)-5-methyl-1H-1,2,4-triazole have demonstrated cytotoxic effects against A-431 and Jurkat cell lines .

- Mechanistic studies suggest that these compounds may induce apoptosis through the modulation of Bcl-2 family proteins .

Case Studies and Research Findings

Several studies have investigated the biological activities of triazole derivatives:

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Enzymes : Triazoles often act by inhibiting enzymes critical for fungal cell wall synthesis (e.g., cytochrome P450 enzymes), which is pivotal in their antifungal action.

- Cytokine Modulation : The compound influences cytokine release, thereby affecting immune responses and inflammation .

- Induction of Apoptosis : In cancer cells, triazoles may trigger apoptotic pathways through interactions with cellular signaling proteins .

Propiedades

IUPAC Name |

3-(2-chloroethyl)-5-methyl-1H-1,2,4-triazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3.ClH/c1-4-7-5(2-3-6)9-8-4;/h2-3H2,1H3,(H,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPNMZFKSWCBNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)CCCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.